molecular formula C15H10ClF3O3 B2856993 Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate CAS No. 136562-55-5

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate

Cat. No.: B2856993
CAS No.: 136562-55-5
M. Wt: 330.69
InChI Key: FQVBNZXYEVMXLU-UHFFFAOYSA-N
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Description

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate is an organic compound that features a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]propanoate: Contains a propanoate ester, offering different chemical properties.

Uniqueness

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate is unique due to its combination of a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoate ester. This combination imparts specific chemical properties that are valuable in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-21-14(20)10-4-2-3-5-13(10)22-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVBNZXYEVMXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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